Methyl (chlorosulfonyl)glycinate
Description
Methyl (chlorosulfonyl)glycinate is a glycine-derived ester featuring a chlorosulfonyl (-SO₂Cl) substituent. For instance, Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS 418804-73-6) and Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 333451-86-8) are sulfonamide glycinate esters used as intermediates in pharmaceutical synthesis . These compounds typically form via condensation reactions between glycinate esters and sulfonyl chlorides or aldehydes, as demonstrated in heterocyclic synthesis studies .
Properties
Molecular Formula |
C3H6ClNO4S |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
methyl 2-(chlorosulfonylamino)acetate |
InChI |
InChI=1S/C3H6ClNO4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3 |
InChI Key |
HZOHYQWTPXAJNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (chlorosulfonyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Glycine methyl ester and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (chlorosulfonyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes, forming β-lactams.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to substitute the sulfonyl chloride group.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Sulfides or thiols.
Scientific Research Applications
Methyl (chlorosulfonyl)glycinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential as antimicrobial and anticancer agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl (chlorosulfonyl)glycinate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Methyl Glycinate Derivatives
Methyl glycinate serves as a versatile building block in organic synthesis. Key derivatives include:
Comparison with Acetylacetonate (acac) Ligands
Glycinate ligands in coordination complexes exhibit distinct behavior compared to acetylacetonate (acac) ligands:
Glycinate ligands favor minor groove binding due to their smaller steric profile, while bulkier acac ligands promote intercalation or base-pair flipping .
Solubility and Pharmacokinetics
- Glycinate Esters : Improve water solubility of hydrophobic drugs (e.g., camptothecins) without enzymatic activation .
- Ethyl vs. Methyl Glycinate : Methyl esters generally exhibit higher yields in heterocyclic syntheses (89% vs. 88% for ethyl analogs) , though ethyl derivatives may offer slower hydrolysis rates in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
